molecular formula C15H25NO B8353598 3-(4-t-Butylphenyl)-4-aminopentan-1-ol

3-(4-t-Butylphenyl)-4-aminopentan-1-ol

Cat. No.: B8353598
M. Wt: 235.36 g/mol
InChI Key: OZWCDGIGGODLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylphenyl)-4-aminopentan-1-ol is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

4-amino-3-(4-tert-butylphenyl)pentan-1-ol

InChI

InChI=1S/C15H25NO/c1-11(16)14(9-10-17)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,17H,9-10,16H2,1-4H3

InChI Key

OZWCDGIGGODLJG-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCO)C1=CC=C(C=C1)C(C)(C)C)N

Origin of Product

United States

Synthesis of 3 4 T Butylphenyl 4 Aminopentan 1 Ol

Detailed, publicly available scientific literature explicitly outlining a specific, validated synthesis route for 3-(4-t-Butylphenyl)-4-aminopentan-1-ol is not readily accessible at this time. However, based on the structural motifs present in the molecule—a substituted aromatic ring, an amino group, and a primary alcohol—a hypothetical synthetic pathway can be proposed.

A plausible approach would likely involve a multi-step synthesis. One potential starting point could be the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with a suitable pentenoyl chloride derivative. This would be followed by a series of reactions to introduce the amino group at the fourth position and reduce a carbonyl group to the primary alcohol at the first position. Another theoretical route could involve the alkylation of a protected aminopentanol derivative with a 4-tert-butylphenyl-containing electrophile. It is important to note that without experimental validation, these proposed pathways remain speculative.

Chemical Properties

The chemical properties of 3-(4-t-Butylphenyl)-4-aminopentan-1-ol are dictated by its functional groups: the aromatic ring, the primary amine, and the primary alcohol.

The tert-butyl group on the phenyl ring is a bulky, electron-donating group. This influences the reactivity of the aromatic ring, directing electrophilic aromatic substitution to the ortho and para positions relative to the alkyl substituent.

The primary amine group (-NH2) imparts basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts. It can also undergo various reactions typical of primary amines, such as acylation, alkylation, and diazotization.

The primary alcohol group (-OH) can be oxidized to form an aldehyde and subsequently a carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives and can be converted to an alkyl halide. The presence of both an amino and a hydroxyl group allows for potential intramolecular reactions under certain conditions.

Physical Properties

Specific, experimentally determined physical properties for 3-(4-t-Butylphenyl)-4-aminopentan-1-ol are not widely documented. However, predictions can be made based on its structure and by comparison with similar compounds.

PropertyPredicted Value
Molecular Formula C15H25NO
Molecular Weight 235.37 g/mol
Appearance Likely a solid or viscous liquid at room temperature
Boiling Point Expected to be relatively high due to its molecular weight and the presence of hydrogen bonding (from -OH and -NH2 groups)
Melting Point Dependent on the crystalline structure, if solid
Solubility Likely to have low solubility in water but good solubility in organic solvents such as ethanol, methanol, and acetone.

Note: These values are estimations and have not been experimentally confirmed.

9 10 4.1.2. Molecular Orbital Analysis and Charge Distribution Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These computational methods can provide deep insights into the electronic structure, stability, and potential reactivity of a compound. However, for 3-(4-t-Butylphenyl)-4-aminopentan-1-ol, the scientific community has not yet published research employing these techniques.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the optimized ground state geometry and electronic energy of a molecule. Such studies would typically yield detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. Furthermore, energetic data from DFT calculations can provide insights into the compound's stability.

Despite extensive searches, no peer-reviewed articles or database entries presenting DFT calculations on this compound were found. Consequently, it is not possible to provide data tables with research findings on its ground state geometries and energetics. The absence of this foundational data precludes any further computational analysis of its electronic properties and reactivity based on its specific structure.

Analysis of "this compound" Reveals a Gap in Current Scientific Literature

An extensive review of available scientific databases and chemical literature has revealed a significant lack of specific information regarding the chemical compound this compound. Despite its well-defined structure, this particular molecule does not appear to be a subject of published research, leaving its chemical properties, synthesis, and potential applications largely undocumented in the public domain.

This scarcity of information prevents a detailed analysis as requested. Key areas of chemical research, including synthesis, characterization, and computational analysis, remain unexplored for this specific compound.

While general principles of organic chemistry allow for theoretical postulations about its behavior, any such discussion would be purely speculative. For instance, its synthesis could potentially be approached through multi-step reaction sequences common in organic synthesis, likely involving reactions such as Friedel-Crafts alkylation to introduce the t-butylphenyl group, followed by steps to construct the aminopentanol side chain. However, without experimental validation, these remain hypothetical pathways.

Similarly, its characterization would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. The expected signals in these spectra could be predicted based on the functional groups present, but no actual experimental data is available.

Furthermore, computational chemistry could offer insights into the molecule's three-dimensional structure and electronic properties. Molecular orbital analysis, charge distribution studies, and conformational analysis are powerful tools for understanding a molecule's reactivity and interactions. Molecular dynamics simulations could predict its behavior in different environments. However, without foundational experimental data to validate these computational models, any such study would lack the necessary scientific rigor.

Based on a comprehensive review of scientific literature, chemical databases, and patent records, there is no publicly available information specifically detailing the synthesis, properties, or biological activity of the compound "this compound." This suggests that it may be a novel or hypothetical substance that has not been synthesized or characterized in published research.

Therefore, it is not possible to generate a detailed, scientifically accurate article with research findings for the requested sections on its synthesis, chemical properties, mechanism of action, and pharmacological effects, as no such data exists in the public domain. Any attempt to provide this information would be speculative and would not adhere to the required standards of scientific accuracy.

12 13 5.4.2. Ether and Ester Analogues of the Hydroxyl Moiety

Rational Design of Analogues Based on Core Structure

The rational design of analogues of 3-(4-t-butylphenyl)-4-aminopentan-1-ol is predicated on the hypothesis that specific substructures, or pharmacophores, within the molecule are responsible for its biological effects. The core structure presents several key features that can be systematically altered: the aminopentanol backbone, the phenyl ring, and the tert-butyl group.

Strategic modifications to the core structure can probe the importance of each component. For instance, alterations to the aminopentanol chain, such as changing the chain length, introducing or modifying hydroxyl and amino groups, can provide insights into the optimal spatial arrangement and hydrogen bonding capabilities required for activity. The stereochemistry of the chiral centers at positions 3 and 4 is also a critical factor, and the synthesis of stereoisomers is essential to determine the optimal configuration for biological interaction.

The phenyl ring serves as a scaffold that can be substituted at various positions to modulate the electronic and steric properties of the molecule. The design of new analogues often involves introducing a variety of substituents onto this ring to explore their impact on activity.

Systematic Variation of the Phenyl Substituent

The para-tert-butylphenyl group is a defining feature of the parent compound. A systematic variation of the substituents on the phenyl ring is a common strategy in medicinal chemistry to fine-tune the molecule's properties. This can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

The Hammett equation is a valuable tool in quantitative structure-activity relationship (QSAR) studies to correlate the electronic effect of a substituent with the biological activity of a series of compounds. The equation is given by:

log(K/K₀) = ρσ

where K is the rate or equilibrium constant for a reaction of a substituted compound, K₀ is the constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the nature and position of the substituent.

In the context of SAR, this equation can be adapted to correlate biological activity (e.g., IC₅₀ or EC₅₀ values) with the Hammett substituent constant (σ). A positive ρ value indicates that the biological activity is enhanced by electron-withdrawing groups, while a negative ρ value suggests that electron-donating groups are favorable.

To illustrate this, a hypothetical series of 3-(4-substituted-phenyl)-4-aminopentan-1-ol derivatives could be synthesized and their biological activity evaluated. The data could then be analyzed by plotting the logarithm of the biological activity against the Hammett σ value for each substituent.

Table 1: Hypothetical Biological Activity and Hammett Parameters for 3-(4-substituted-phenyl)-4-aminopentan-1-ol Derivatives

Compound IDSubstituent (R)Hammett Constant (σₚ)Hypothetical IC₅₀ (µM)log(1/IC₅₀)
1 -H0.0010.54.98
2 -CH₃-0.1715.24.82
3 -OCH₃-0.2720.14.70
4 -Cl0.235.85.24
5 -CF₃0.542.15.68
6 -NO₂0.780.96.05
7 -t-Butyl-0.2018.54.73

A plot of log(1/IC₅₀) versus σₚ for these hypothetical compounds would likely show a positive correlation, suggesting that electron-withdrawing groups at the para-position of the phenyl ring enhance the biological activity. Such a finding would indicate that a lower electron density on the phenyl ring is beneficial for the compound's interaction with its target. This could be due to a variety of factors, including more favorable electrostatic interactions or a reduction in metabolic susceptibility. The positive slope (ρ > 0) would quantify this relationship, providing a predictive tool for designing new analogues with potentially greater potency. For instance, based on this hypothetical data, a substituent with a σₚ value greater than 0.78 would be predicted to have an even lower IC₅₀.

Modifications of the Amino Alcohol Backbone

The amino alcohol backbone of a pharmacologically active molecule provides the fundamental scaffold upon which key interacting functional groups are positioned. The precise spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups is often crucial for forming hydrogen bonds and other critical interactions with a receptor. Altering the length, branching, or rigidity of this backbone can systematically probe the topology of the binding site and lead to improved potency or selectivity.

Alterations in Pentanol (B124592) Chain Length and Branching (e.g., comparing to 4-aminopentan-1-ol (B28841) or 3-aminopentan-1-ol (B2610376) analogues)

Modifying the carbon chain of the pentanol backbone can significantly impact the distance and relative orientation between the amino and hydroxyl groups, as well as the position of the 4-t-butylphenyl substituent relative to these functionalities. Such changes can reveal the geometric constraints of the binding site.

Similarly, an analogue such as 3-(4-t-Butylphenyl)-4-aminobutan-1-ol would shorten the carbon backbone by one methylene (B1212753) unit. This would decrease the distance between the hydroxyl group and the aminophenyl portion of the molecule, potentially allowing it to interact with different residues in the binding pocket or causing an unfavorable conformational constraint. The stereochemical complexity of the molecule would also be affected by these changes. nih.gov

The importance of the amino alcohol moiety is well-established in medicinal chemistry, with this functional group being a key pharmacophore in many biologically active compounds. nih.gov Studies on various series of amino alcohol derivatives have shown that even subtle changes to the backbone can lead to significant differences in biological activity. mdpi.com For example, in one study, the introduction of a β-amino alcohol moiety was critical for conferring antibacterial activity, and modifications to the amine component dramatically switched the activity profile. mdpi.com

Table 2: Comparison of Hypothetical Amino Alcohol Backbone Analogues This table presents a structural comparison of hypothetical analogues to illustrate the impact of modifying the amino alcohol backbone.

Compound Name Key Structural Feature Potential Impact on Conformation and Binding
This compoundAmino group at C4; Phenyl group at C3Specific spatial distance between -OH, -NH₂, and aryl groups.
3-(4-t-Butylphenyl)-3-aminopentan-1-olAmino and Phenyl groups on the same carbon (C3)Reduced conformational flexibility around C3; altered vector of the amino group.
3-(4-t-Butylphenyl)-4-aminobutan-1-olShortened (butan-1-ol) backboneDecreased distance between the terminal -OH and the aminophenyl moiety, potentially altering binding interactions.
4-aminopentan-1-olLacks the 3-(4-t-Butylphenyl) groupServes as a simple backbone fragment; highlights the critical contribution of the substituted phenyl group to activity.

These comparisons demonstrate that the specific arrangement of functional groups on the pentanol chain is not arbitrary. The structure of this compound is likely a tailored arrangement that optimizes the presentation of its key binding motifs—the hydroxyl group, the amino group, and the bulky t-butylphenyl ring—to its biological target.

Chemical Derivatization of Amine and Hydroxyl Functional Groups

The bifunctional nature of this compound, possessing both a primary amine and a primary hydroxyl group, allows for a wide range of chemical derivatizations. These modifications can be directed selectively toward one group or involve both, depending on the reaction conditions and reagents employed.

Amide, Carbamate (B1207046), and Alkyl Amine Derivatives

The primary amine in this compound is typically more nucleophilic than the primary alcohol, allowing for selective N-functionalization under appropriate conditions.

Amide Derivatives: Amides are readily synthesized by reacting the primary amine with an activated carboxylic acid derivative, such as an acid chloride or anhydride (B1165640), or by using coupling agents. sphinxsai.com This acylation reaction is generally facile and high-yielding. For example, treatment with acetyl chloride or acetic anhydride in the presence of a base would yield the corresponding N-acetamide.

Carbamate Derivatives: Carbamates can be formed through several routes. Reaction of the amine with an alkyl or aryl chloroformate in the presence of a base is a common method. Alternatively, reaction with an isocyanate will yield a substituted urea (B33335), while reaction with carbon dioxide and an activating agent can lead to carbamate formation. rsc.orgrsc.org In molecules containing both amine and hydroxyl groups, intramolecular reactions can form cyclic carbamates (oxazolidinones), although this requires activation of the hydroxyl group. rsc.orgacs.org The direct synthesis of acyclic carbamates from amino alcohols can be achieved using reagents like phenyl carbamate with tin catalysts or by reacting the alcohol with urea in the presence of an indium triflate catalyst. organic-chemistry.org

Alkyl Amine Derivatives: N-alkylation of the primary amine to form secondary or tertiary amines can be accomplished through methods such as reductive amination or direct alkylation with alkyl halides. Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. Direct alkylation can be less selective and may lead to over-alkylation. "Hydrogen borrowing" catalysis, where an alcohol is temporarily oxidized to an aldehyde to react with the amine, is a greener approach to N-alkylation. beilstein-journals.org

The following table outlines general conditions for the selective derivatization of the amine function in a generic γ-amino alcohol substrate.

Derivative TypeReagent(s)Typical ConditionsProduct Type
AmideAcid Chloride (R-COCl) or Anhydride ((RCO)2O)Aprotic solvent, base (e.g., triethylamine)N-Acyl derivative
CarbamateChloroformate (R-OCOCl)Aprotic solvent, baseN-Alkoxycarbonyl derivative
Alkyl Amine (Secondary)Aldehyde (R-CHO), Reducing Agent (e.g., NaBH3CN)Protic solvent (e.g., methanol), reductive aminationN-Alkyl derivative

No Publicly Available Data for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on the chemical compound this compound. Despite its well-defined structure, this specific molecule does not appear to have been synthesized or characterized in published research, preventing a detailed analysis of its properties and potential applications.

Searches for this compound in major chemical and scientific databases yielded no specific results. The constituent parts of the molecule are well-known chemical entities. For instance, the aminopentanol backbone is a recognized structural motif in organic chemistry. Similarly, the 4-tert-butylphenyl group is a common substituent in various chemical compounds. However, the specific combination and arrangement as "this compound" is not documented in the accessible scientific literature.

This absence of data means that crucial information regarding its synthesis, physical and chemical properties, biological activities, and structure-activity relationships remains unknown. Without experimental data, any discussion on these aspects would be purely speculative and would not meet the standards of a scientific article.

Therefore, the detailed article requested, which was to be structured around a specific outline including synthesis, structure-activity relationships, and modeling, cannot be generated at this time. The foundational information required to populate these sections is not available in the public domain. Further research and synthesis of this compound would be necessary to enable the kind of detailed analysis that was requested.

14 6.4. Investigation of Molecular Mechanisms of Action in Controlled in Vitro Systems

General Considerations for In Vitro Biological Screening Cascades

In vitro biological screening is a critical first step in the drug discovery process. It involves testing a compound against a specific biological target, such as an enzyme or receptor, in a controlled laboratory setting outside of a living organism. This approach allows for the rapid assessment of a compound's potential biological activity and helps in understanding its mechanism of action at a molecular level. A typical screening cascade begins with broad, high-throughput screens to identify initial "hits" from a large library of compounds. These hits are then subjected to more focused and detailed secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mode of action. General principles for reliable enzyme assays include measuring the rate of product formation or substrate depletion. nih.gov

Assessment of Interactions with Select Biological Targets (e.g., enzymes, receptors, ion channels)

The assessment of a compound's interaction with specific biological targets is fundamental to understanding its pharmacological profile. This involves a variety of experimental techniques designed to measure the binding affinity, efficacy, and functional effects of the compound on its target.

Enzyme Inhibition/Activation Assays

Enzyme inhibition or activation assays are designed to determine whether a compound can modulate the activity of a specific enzyme. These assays are crucial for the development of drugs that target enzymatic pathways.

Data on 3-(4-t-Butylphenyl)-4-aminopentan-1-ol is not available.

For illustrative purposes, a hypothetical data table for enzyme inhibition is presented below. This table demonstrates how data would be structured if studies on this compound were available.

Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme Assay Type IC50 (µM) Mode of Inhibition
Enzyme X FRET-based N/A N/A
Enzyme Y Luminescence N/A N/A
Enzyme Z Radiometric N/A N/A

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. N/A: Not Available

Ion Channel Modulation Studies

There are no specific studies detailing the effects of this compound on the activity of ion channels, including calcium channels. Research in this area would investigate whether the compound can block or open specific ion channels, which is a mechanism of action for many pharmacologically active substances. For instance, some lipophilic amino alcohols have been investigated for their calcium channel blocking activity. nih.gov However, the specific compound has not been a subject of such published studies.

Due to the lack of available data, no data tables on receptor binding, functional assays, or ion channel modulation for this compound can be generated at this time.

Lack of Publicly Available Research Data on the Cellular Uptake and Intracellular Distribution of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the cellular uptake and intracellular distribution of the chemical compound this compound in in vitro cell line models were identified. Consequently, the generation of a detailed article on this specific topic, including research findings and data tables as per the requested outline, is not possible at this time.

The absence of published data in this specific area suggests that research on this compound may be in its early stages or has not been made publicly available. Therefore, crucial information required to elaborate on its cellular kinetics, such as its ability to cross cell membranes, the potential involvement of transporter proteins, and its affinity for specific organelles, remains unknown. Without such foundational research, any discussion on the cellular behavior of this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Further research and publication in peer-reviewed journals are necessary to elucidate the cellular and molecular pharmacology of this compound.

In-depth Analysis of this compound: A Review of Current Scientific Knowledge

Despite a comprehensive search of available scientific literature, no specific data or research articles were found for the chemical compound this compound. Therefore, it is not possible to provide a detailed article on its synthesis, chemical properties, mechanism of action, or protein-ligand interactions as requested.

This absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be a theoretical molecule or a compound that has been synthesized but not yet reported in publicly accessible scientific databases or peer-reviewed journals.

While information on related compounds, such as various aryl-substituted aminopentanols and molecules containing the 4-t-butylphenyl group, is available, the strict focus of this inquiry on the specific chemical entity "this compound" prevents the inclusion of such data. Extrapolating information from related structures would be scientifically unsound and would not adhere to the specific constraints of the requested article.

Protein-Ligand Interaction and Binding Kinetics Studies

A thorough search for protein-ligand interaction and binding kinetics studies involving this compound yielded no results. There are no published studies in scientific literature that investigate the binding affinity, kinetics, or interaction mechanisms of this specific compound with any protein target. General principles of protein-ligand interactions are well-established, but in the absence of any experimental or computational data for this particular molecule, no specific details can be provided.

In Vitro Selectivity and Specificity of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific data on the in vitro selectivity and specificity profile of the chemical compound this compound across a panel of biological targets has been found in publicly accessible research.

The investigation aimed to collate detailed research findings, including data on binding affinities, inhibitory concentrations (IC50 values), or other quantitative measures of biological activity at various receptors, enzymes, and ion channels. However, the searches for this specific compound, as well as its potential synonyms and closely related structural analogs, did not yield any published studies presenting such a pharmacological profile.

Consequently, it is not possible to provide an article section detailing the in vitro selectivity and specificity of this compound as requested. The absence of this information in the public domain suggests that the compound may be a novel chemical entity that has not yet been subjected to extensive pharmacological characterization, or that such data remains proprietary and has not been disclosed in scientific publications.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific biological targets of this compound and to understand its selectivity and specificity profile. Without such data, any discussion of its potential therapeutic applications or mechanism of action would be purely speculative.

10 13 19 7.3. Exploration of Novel Therapeutic or Bioactive Areas Based on Mechanistic in Vitro Findings

Development of Advanced and Scalable Synthetic Methodologies for Future Research

While specific scalable syntheses for 3-(4-t-butylphenyl)-4-aminopentan-1-ol are not yet extensively documented, progress in the stereoselective synthesis of γ-amino alcohols provides a strong foundation for the development of efficient and scalable production methods. Future research in this area will likely focus on adapting and optimizing these modern catalytic approaches to achieve high yields, excellent stereocontrol, and operational simplicity, making the compound readily accessible for further studies.

One promising avenue is the use of asymmetric transfer hydrogenation of a suitable β-amino ketone precursor. This method has proven effective for the synthesis of a variety of N-protected γ-amino alcohols. nih.gov For the synthesis of this compound, a potential precursor would be 3-(4-t-butylphenyl)-4-(protected-amino)pentan-1-one. The transfer hydrogenation, often catalyzed by ruthenium or rhodium complexes with chiral ligands, can provide the desired amino alcohol with high diastereoselectivity and enantioselectivity. nih.gov

Another powerful strategy is the copper-catalyzed asymmetric hydroamination of allylic alcohols. This method offers a direct route to chiral γ-amino alcohols from readily available starting materials. nih.gov A plausible synthetic route for this compound using this approach could start from an appropriate allylic alcohol precursor derived from 4-t-butylbenzaldehyde. The scalability of copper-catalyzed reactions makes this an attractive option for producing larger quantities of the target compound. nih.govresearchgate.net

Integration into More Complex Molecular Architectures

The bifunctional nature and defined stereochemistry of this compound make it an excellent building block for the construction of more complex and functional molecules.

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation. nih.govnih.gov The incorporation of unnatural amino acids, such as γ-amino acids, is a well-established strategy in the design of peptidomimetics. nih.govrsc.org The corresponding γ-amino acid derived from this compound could be integrated into peptide sequences to induce specific secondary structures, such as helices and turns. nih.gov The bulky and hydrophobic 4-t-butylphenyl side chain would be expected to impose significant conformational constraints on the peptide backbone, influencing its folding and interaction with biological targets. nih.gov

A growing area of interest is the development of γ-AApeptides , which are oligomers of γ-substituted-N-acylated-N-aminoethyl amino acids. nih.gov These peptidomimetics have shown promise in various biological applications. The amino alcohol this compound could serve as a chiral precursor for a novel γ-AApeptide building block. The presence of the large aryl substituent could be leveraged to modulate the amphiphilicity and self-assembly properties of the resulting oligomers, potentially leading to new materials with applications in drug delivery or as antimicrobial agents.

Metal-Ligand Complexes for Catalysis

Chiral amino alcohols are widely recognized for their utility as ligands in asymmetric catalysis. nih.govresearchgate.net The nitrogen and oxygen atoms of this compound can coordinate to a metal center, forming a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The bulky 4-t-butylphenyl group is strategically positioned to create a sterically demanding pocket around the metal center, which can enhance enantioselectivity by controlling the approach of substrates. nih.gov

Computational-Experimental Collaborative Approaches for Rational Design and Discovery

The development of novel applications for this compound can be significantly accelerated through a synergistic approach that combines computational modeling with experimental validation. This collaborative strategy allows for the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

The process would begin with computational studies, such as molecular docking, to predict how the compound and its virtual derivatives bind to a specific biological target identified from in vitro screening. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural features with biological activity. These computational predictions would guide the selection of the most promising derivatives for chemical synthesis.

Once synthesized, these compounds would undergo experimental testing to determine their actual biological activity (e.g., IC₅₀ or EC₅₀ values). The experimental data would then be fed back into the computational models to refine them, improving their predictive accuracy. This iterative cycle of design, synthesis, and testing allows for a more efficient exploration of the chemical space and accelerates the discovery of lead compounds.

Table 2: Example of an Iterative Computational-Experimental Workflow

Iteration Compound ID Computational Prediction (Binding Affinity, kcal/mol) Experimental Result (IC₅₀, nM) Feedback for Next Cycle
1 Parent Compound -8.5 520 Establish baseline activity.
1 Derivative A -9.2 250 Hydroxyl group modification shows promise.
1 Derivative B -7.9 >1000 Amine substitution is detrimental.
2 Derivative C -9.8 85 Further optimization of hydroxyl modification is successful.

Potential Application as a Chiral Building Block in Asymmetric Synthesis

The presence of two stereocenters in this compound makes it a valuable candidate as a chiral building block for asymmetric synthesis. Chiral amines and amino alcohols are fundamental components in the synthesis of many pharmaceuticals and fine chemicals, serving to introduce specific stereochemistry into a target molecule. nih.govtcichemicals.com

The compound possesses both an amino group and a primary alcohol. These functional groups can be selectively modified, allowing for the stepwise construction of more complex chiral molecules. For example, the amine can be acylated or alkylated, while the alcohol can be oxidized, etherified, or esterified. This versatility enables its use in synthesizing a wide range of chiral products, such as β-amino acids, chiral ligands for catalysis, or complex heterocyclic structures. nih.govresearchgate.net

The application of such chiral building blocks is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically pure compounds, which is often crucial for biological activity. researchgate.netsigmaaldrich.comresearchgate.net The specific stereoconfiguration of this compound can be used to direct the stereochemical outcome of subsequent reactions, a key principle in asymmetric synthesis.

Table 3: Potential Synthetic Transformations Using this compound as a Chiral Building Block

Functional Group Reaction Type Potential Product Class
Amino Group (-NH₂) Acylation / Sulfonylation Chiral Amides / Sulfonamides
Hydroxyl Group (-OH) Oxidation Chiral Carboxylic Acids
Both Groups Intramolecular Cyclization Chiral Heterocycles (e.g., Piperidines)
Both Groups Bifunctional Derivatization Chiral Ligands for Asymmetric Catalysis

Q & A

Basic: What are the methodological challenges in synthesizing 3-(4-t-Butylphenyl)-4-aminopentan-1-ol, and how can they be addressed?

Answer:
The synthesis of this compound involves steric hindrance from the bulky tert-butyl group and regioselective amination. Key steps include:

  • Retrosynthetic analysis : Prioritize forming the aminopentanol backbone first, followed by t-butylphenyl substitution to minimize steric interference .
  • Protection/deprotection strategies : Use benzyloxy or isothiocyanate groups (e.g., 4-(Benzyloxy)phenyl isothiocyanate) to stabilize intermediates during amination .
  • Purification : Employ column chromatography with gradient elution to separate isomers, given the compound’s polarity and hydrophobicity .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what analytical criteria should be prioritized?

Answer:

  • NMR (1H/13C) : Focus on resolving peaks for the tert-butyl group (singlet at ~1.3 ppm for 9H) and the hydroxyl/amine protons (broad signals at 3.5–4.5 ppm). Compare with analogs like (4-Butylphenyl)methanol to validate substituent effects .
  • FT-IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and -NH₂ (1550–1650 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Prioritize molecular ion ([M+H]+) matching the exact mass (calc. for C₁₅H₂₅NO: 235.1936 g/mol) .

Advanced: How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound?

Answer:
Adopt a tiered approach inspired by environmental fate studies :

Laboratory phase :

  • Determine logP (octanol-water partitioning) to predict bioaccumulation.
  • Assess hydrolysis/photolysis rates under controlled UV light and pH conditions.

Field phase :

  • Use soil/water matrices from contaminated sites to measure degradation half-lives.
  • Apply LC-MS/MS for trace-level detection in biotic samples (e.g., fish liver microsomes) .

Modeling : Integrate data into QSAR models to predict long-term ecological risks .

Advanced: What experimental approaches are recommended to elucidate the biological mechanism of action of this compound in anti-inflammatory studies?

Answer:

  • In vitro assays :
    • Use RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare with 2-[(4-Aminophenyl)amino]ethan-1-ol derivatives to identify structure-activity relationships .
    • Perform NF-κB luciferase reporter assays to confirm pathway inhibition.
  • In vivo models :
    • Apply carrageenan-induced paw edema in rodents, dosing 10–50 mg/kg intraperitoneally. Monitor pharmacokinetics using LC-MS .
  • Mechanistic studies :
    • Conduct molecular docking with COX-2 or IKKβ to identify binding motifs. Validate with mutagenesis .

Advanced: What strategies should be employed to resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:

  • Meta-analysis framework :
    • Standardize variables (e.g., cell lines, solvent controls) using tools like PRISMA guidelines .
    • Perform subgroup analysis to isolate confounding factors (e.g., impurity profiles from synthesis methods) .
  • Experimental replication :
    • Reproduce key studies under harmonized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
    • Use high-purity batches (>98% by HPLC) to minimize batch-to-batch variability .
  • Statistical rigor : Apply multivariate regression to identify dose-response outliers .

Advanced: How can researchers optimize chiral resolution methods for this compound enantiomers?

Answer:

  • Chromatographic separation :
    • Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/ethanol mobile phases. Optimize flow rate (0.5–1.0 mL/min) for baseline resolution .
  • Crystallization : Co-crystallize with tartaric acid derivatives to isolate enantiomers .
  • Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.